
(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of ketamine, a compound with a similar structure, has been done in five steps . The process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally rearrangement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally rearrangement .Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
A notable application involves the efficient synthesis of (S)-1-(2-chlorophenyl)ethanol, a closely related compound, using the submerged culture of the fungus Alternaria alternata. This process highlights the potential of biocatalysis in producing chiral intermediates with high enantiomeric excess, showcasing an environmentally friendly and efficient approach to synthesizing complex molecules (Kurbanoğlu et al., 2009).
Antimicrobial Agents
Research on the synthesis and characterization of 5-substituted series of 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moieties has been conducted. Although not directly mentioning (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride, these studies involve structurally related compounds and explore their potential as antimicrobial agents, indicating the broader applicability of chlorophenyl-based compounds in developing new antimicrobial strategies (Tayade & Waghmare, 2016).
Chiral Alcohols for Drug Synthesis
The compound is also relevant in the synthesis of chiral alcohols, such as (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for the drug ticagrelor. This showcases the compound's role in the biocatalytic production of intermediates for clinically important medications, emphasizing the importance of chiral synthesis in drug development (Zhao et al., 2017).
Process Intensification in Bioproduction
Studies on the bioproduction of (S)-1-(2-chlorophenyl)ethanol, again a closely related compound, highlight the application of bioprocess design principles for the efficient synthesis of chiral intermediates. These studies emphasize the significance of optimizing substrate supply and product removal, as well as overcoming mass transfer limitations, to enhance the production efficiency of valuable chiral compounds (Eixelsberger et al., 2013).
Direcciones Futuras
The future directions for the study of “(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride” could include further exploration of its synthesis, characterization, and potential applications. The development of new and efficient protocols for the synthesis of related compounds, such as ketamine, suggests potential avenues for future research .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Another compound, tulobuterol, a β2-adrenergic receptor agonist, is used for the therapeutic treatment of bronchial asthma .
Mode of Action
For instance, tulobuterol, a β2-adrenergic receptor agonist, interacts with these receptors to relax bronchial smooth muscles .
Biochemical Pathways
Similar compounds like tulobuterol, a β2-adrenergic receptor agonist, are known to affect the adrenergic signaling pathway .
Pharmacokinetics
The presence of degradation products can affect the pharmacokinetics and pharmacodynamics of similar compounds .
Result of Action
Based on the effects of similar compounds, it can be inferred that it may have potential therapeutic effects in certain conditions .
Propiedades
IUPAC Name |
(2S)-2-amino-2-(2-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJCVLVGGFRUIH-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269773-23-0 | |
| Record name | Benzeneethanol, β-amino-2-chloro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269773-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate](/img/structure/B3027210.png)
![tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3027211.png)
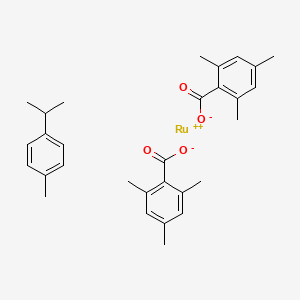
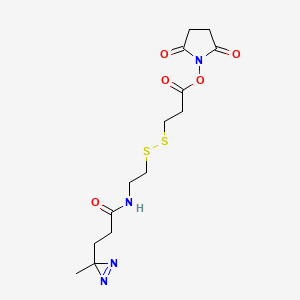
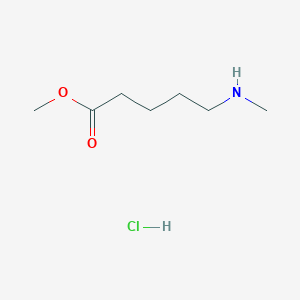
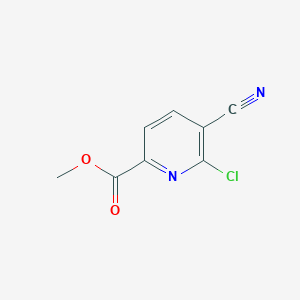


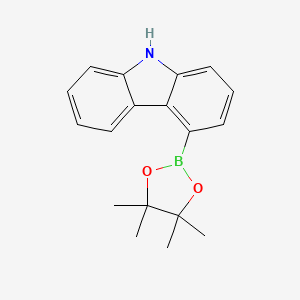
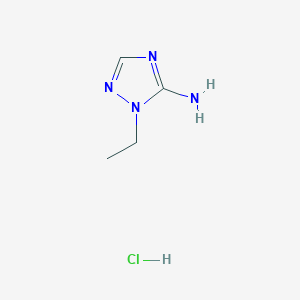
![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride](/img/structure/B3027226.png)
![8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3027230.png)
![(S)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3027231.png)
